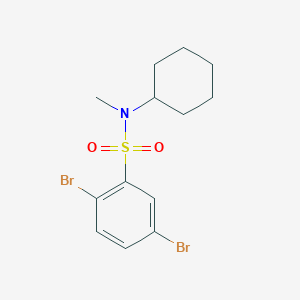![molecular formula C14H14N4O4S B241570 Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiazole-based compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and cancer cells through various biochemical pathways.
Biochemical and Physiological Effects:
Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate in laboratory experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate. One area of research could focus on the development of new drugs based on this compound, particularly for the treatment of bacterial and fungal infections and cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurobiology and immunology.
合成法
The synthesis of Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with ethyl bromoacetate. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate has been studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for use in the development of new drugs.
特性
製品名 |
Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate |
|---|---|
分子式 |
C14H14N4O4S |
分子量 |
334.35 g/mol |
IUPAC名 |
ethyl 2-[2-[(2Z)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H14N4O4S/c1-2-22-13(19)7-11-9-23-14(16-11)17-15-8-10-5-3-4-6-12(10)18(20)21/h3-6,8-9H,2,7H2,1H3,(H,16,17)/b15-8- |
InChIキー |
VUCNNWFDOPBXNH-NVNXTCNLSA-N |
異性体SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)


![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)
